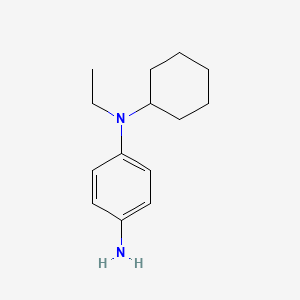

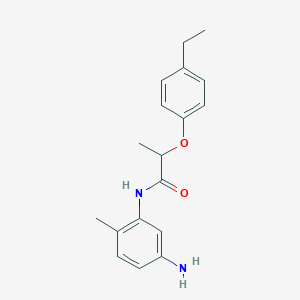

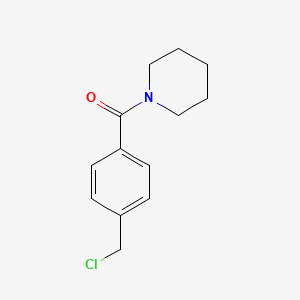

![molecular formula C12H7Cl2F3N2O B1318082 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 73265-16-4](/img/structure/B1318082.png)

3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Overview

Description

“3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound that is used in the synthesis of various agrochemical and pharmaceutical compounds . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of “this compound” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of “this compound” is C12H6Cl3F3N2O . It contains a pyridine ring, which is a ring-shaped carbon-containing structure, and three fluorine atoms .Chemical Reactions Analysis

The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF is utilised in the synthesis of fluazinam, as a building block for the condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications

Crystal Structure and Interactions

The title compound, closely related to 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, demonstrates interesting crystallographic properties such as a significant dihedral angle between the pyridine and benzene ring planes. In its crystal form, it forms inversion dimers linked by N—H⋯F hydrogen bonds, leading to a three-dimensional network through various intermolecular interactions. These structural details are crucial for understanding the compound's behavior in solid-state and could inform its use in material science and molecular engineering (Jeon, Kim, Lee, & Kim, 2013).

Synthesis and Structural Analysis

2,3-Dichloro-5-trifluoromethyl pyridine, a similar compound, is a key intermediate in pesticide synthesis. Its production processes and applications in agricultural chemistry have been reviewed, indicating the importance of such compounds in developing new agrochemicals (Lu Xin-xin, 2006). Furthermore, the synthesis and antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives showcase the compound's potential in medicinal chemistry. These derivatives have been evaluated for their in vitro anti-cancer activity, displaying promising results against a panel of 12 cell lines (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Metal Complexes and Catalysis

Aniline or pyridine-functionalized N-heterocyclic carbene complexes with Hg(II), Ag(I), and Au(I) have been synthesized and characterized. These complexes, involving the structural features of compounds akin to this compound, exhibit potential applications in catalysis and materials science due to their unique coordination properties and stability (Zhuang, Lin, Zhuang, & Hwang, 2013).

Agrochemical Synthesis and Application

Compounds structurally related to this compound are intermediates in synthesizing high-efficiency, low-toxicity pesticides and new herbicides. Their preparation methods and the characteristics of derived agrochemicals highlight the significant role these compounds play in the development of safer and more effective agricultural products (Zhou Li-shan, 2002).

Mechanism of Action

Future Directions

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline plays a crucial role in biochemical reactions, particularly in the inhibition of chitin synthesis in insects. This compound interacts with enzymes such as chitin synthase, disrupting the normal synthesis of chitin, which is an essential component of the insect exoskeleton . The interaction between this compound and chitin synthase is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity and leading to the disruption of chitin formation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In insect cells, this compound inhibits the synthesis of chitin, leading to impaired cell function and ultimately cell death . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, as the disruption of chitin synthesis interferes with the normal functioning of the cell membrane and other cellular structures .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of chitin synthase. The compound binds to the active site of the enzyme, preventing the normal substrate from accessing the site and thus inhibiting the enzyme’s activity . This binding interaction is crucial for the compound’s inhibitory effects, as it directly interferes with the enzyme’s function and disrupts the synthesis of chitin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is moderately persistent in soil systems and may persist in water under certain conditions . Over time, the stability and degradation of the compound can influence its long-term effects on cellular function. In in vitro and in vivo studies, prolonged exposure to the compound has been shown to result in sustained inhibition of chitin synthesis and subsequent cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits chitin synthesis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including adverse impacts on non-target organisms and potential environmental hazards . Threshold effects have been observed, where the inhibitory effects on chitin synthesis are maximized at certain concentrations, beyond which additional increases in dosage do not significantly enhance the inhibitory effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to chitin synthesis inhibition. The compound interacts with enzymes such as chitin synthase, disrupting the normal metabolic flux and leading to altered metabolite levels . The inhibition of chitin synthesis by this compound affects the overall metabolic balance within the cell, leading to downstream effects on other metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of the compound within the cell can influence its inhibitory effects on chitin synthesis and other cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on chitin synthesis . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective inhibition of chitin synthase and disruption of chitin synthesis .

Properties

IUPAC Name |

3,5-dichloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N2O/c13-8-3-7(18)4-9(14)11(8)20-10-2-1-6(5-19-10)12(15,16)17/h1-5H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZXCDHIZIETOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OC2=C(C=C(C=C2Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515305 | |

| Record name | 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73265-16-4 | |

| Record name | 3,5-Dichloro-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73265-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

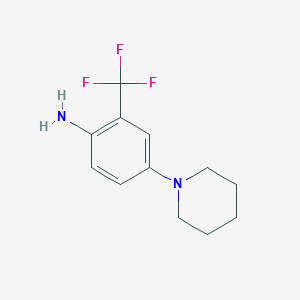

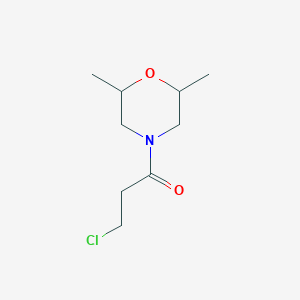

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)